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molecular formula C22H28N2O2 B8594988 Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

Cat. No. B8594988
M. Wt: 352.5 g/mol
InChI Key: WBPLFGZLXPQFKC-UHFFFAOYSA-N
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Patent
US07795267B2

Procedure details

1,3-Propanediamine (50 g, 0.67 mol) was dissolved in ethanol (500 mL), with ice cooling, benzaldehyde (140 g, 1.4 mol) was added thereto, and the mixture was stirred at 70° C. for 2 hours. The reaction solution was concentrated under reduced pressure. To the residue were added methanol (1000 mL) and ethanol (500 mL), with ice cooling, sodium borohydride (61 g, 1.6 mol) was added portionwise thereto over 1 hour, and the mixture was stirred at room temperature overnight. Then, the reaction solution was concentrated under reduced pressure, and water was added to the residue. The reaction solution was extracted with ethyl acetate and washed with an aqueous saturated sodium chloride solution. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain an oily matter (180 g). To 81 g of the obtained oily matter were added toluene (1000 mL), triethylamine (76 g, 0.75 mol) and ethyl 2,3-dibromopropionate (43 mL), and the mixture was stirred at 70° C. overnight. The reaction solution was cooled to room temperature and ethyl acetate was added thereto. The resulting mixture was washed with a 0.5 M aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane:ethyl acetate=20:1 to hexane:ethyl acetate=9:1) to obtain the title compound (52 g, yield 49%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][NH2:4].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[BH4-].[Na+].C(N(CC)CC)C.Br[CH:24]([CH2:30]Br)[C:25]([O:27][CH2:28][CH3:29])=[O:26].[C:32]1([CH3:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>C(O)C.C(OCC)(=O)C>[C:7]1([CH2:6][N:4]2[CH2:3][CH2:2][CH2:1][N:5]([CH2:38][C:32]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=3)[CH2:30][CH:24]2[C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCN)N
Name
Quantity
140 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
43 mL
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Name
Quantity
1000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added methanol (1000 mL) and ethanol (500 mL)
WAIT
Type
WAIT
Details
over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution was concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily matter (180 g)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
WASH
Type
WASH
Details
The resulting mixture was washed with a 0.5 M aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane:ethyl acetate=20:1 to hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(CN(CCC1)CC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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